1-(4-chlorobenzyl)-1H-pyrazol-3-amine

Description

BenchChem offers high-quality 1-(4-chlorobenzyl)-1H-pyrazol-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-chlorobenzyl)-1H-pyrazol-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]pyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3/c11-9-3-1-8(2-4-9)7-14-6-5-10(12)13-14/h1-6H,7H2,(H2,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQRKUAPJKJGTMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=CC(=N2)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70350100 |

Source

|

| Record name | 1-(4-chlorobenzyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925154-93-4 |

Source

|

| Record name | 1-(4-chlorobenzyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 1-(4-chlorobenzyl)-1H-pyrazol-3-amine

Executive Summary

This technical guide provides an in-depth analysis of the core physicochemical properties of 1-(4-chlorobenzyl)-1H-pyrazol-3-amine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. As the developability of a drug candidate is intrinsically linked to its physical and chemical characteristics, this document serves as a critical resource for researchers, scientists, and drug development professionals. We will explore key parameters including solubility, lipophilicity (LogP), and ionization constant (pKa), which collectively govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for this specific molecule is not extensively published, this guide synthesizes data from close structural analogs, presents validated predictive models, and provides detailed, field-proven experimental protocols for in-house determination. Our approach emphasizes not only the procedural steps but also the underlying scientific rationale, ensuring a trustworthy and authoritative resource for laboratory application.

Introduction to 1-(4-chlorobenzyl)-1H-pyrazol-3-amine

Chemical Identity and Structure

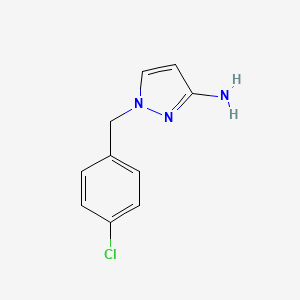

1-(4-chlorobenzyl)-1H-pyrazol-3-amine belongs to the pyrazole class of heterocyclic compounds, which are common scaffolds in pharmaceutical development due to their diverse biological activities. The structure features a pyrazole ring substituted with a primary amine at the C3 position and a 4-chlorobenzyl group at the N1 position. This specific arrangement of functional groups dictates its physicochemical behavior, including its capacity for hydrogen bonding and its acid-base properties.

| Identifier | Value | Source |

| IUPAC Name | 1-[(4-chlorophenyl)methyl]-1H-pyrazol-3-amine | N/A |

| CAS Number | 925154-93-4 | [1] |

| Molecular Formula | C₁₀H₁₀ClN₃ | [1] |

| Molecular Weight | 207.66 g/mol | [1] |

| Canonical SMILES | C1=CC(=CC=C1CN2C=CC(=N2)N)Cl | N/A |

Figure 1: Chemical Structure of 1-(4-chlorobenzyl)-1H-pyrazol-3-amine

Figure 1: Chemical Structure of 1-(4-chlorobenzyl)-1H-pyrazol-3-amine

The Critical Role of Physicochemical Properties in Drug Discovery

The journey of a drug from the bench to the bedside is fraught with challenges, with poor pharmacokinetic properties being a leading cause of late-stage failures. The physicochemical characteristics detailed in this guide are fundamental predictors of a compound's success.

-

Solubility directly impacts bioavailability and the feasibility of intravenous formulations.

-

Lipophilicity (LogP) governs membrane permeability, plasma protein binding, and metabolic clearance.

-

Ionization Constant (pKa) determines the charge state of the molecule at physiological pH, which in turn influences solubility, permeability, and target binding.

A thorough understanding and early characterization of these properties are therefore not merely procedural; they are cornerstones of a rational and efficient drug design strategy.

Core Physicochemical Properties: Data and Experimental Determination

This section presents the available data for key physicochemical properties and provides robust, step-by-step protocols for their experimental determination.

Aqueous Solubility

Aqueous solubility is a measure of the maximum amount of a substance that can dissolve in water at a given temperature and pH. It is a critical factor for oral drug absorption.

Available Data: Direct experimental solubility data for 1-(4-chlorobenzyl)-1H-pyrazol-3-amine is not readily available in the public domain. However, data for a structurally similar analog, 1-(3-fluorobenzyl)-1H-pyrazol-3-amine, provides a useful benchmark.

| Compound | Property | Value | Conditions | Source |

| 1-(3-fluorobenzyl)-1H-pyrazol-3-amine | Aqueous Solubility | 20.6 µg/mL | pH 7.4 | [2] |

The chloro- and fluoro-benzyl analogs are expected to have comparable, low aqueous solubility due to the dominant hydrophobic character of the benzyl group. The primary amine offers a site for hydrogen bonding, which may slightly improve solubility compared to a non-polar analog.

This method, established by Higuchi and Connors, remains the gold standard for determining thermodynamic equilibrium solubility.[3] Its trustworthiness lies in allowing the system to reach a true equilibrium between the solid and dissolved states.

Causality Behind the Method: The core principle is to create a saturated solution where the rate of dissolution equals the rate of precipitation. The extended incubation period (24-48 hours) is critical to ensure this equilibrium is reached, especially for compounds that may exist in different polymorphic forms, each with a unique solubility.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of the solid compound (e.g., ~2 mg) to a known volume of buffer (e.g., 1 mL of phosphate-buffered saline, pH 7.4) in a glass vial. The presence of visible solid material at the end of the experiment is essential to confirm that a saturated solution was achieved.[4]

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C) for 24 to 48 hours.

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To separate the saturated supernatant from the solid, centrifugation (e.g., 15,000 rpm for 20 minutes) or filtration using a low-binding filter (e.g., 0.22 µm PVDF) is required.

-

Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent (e.g., acetonitrile/water).

-

Analysis: Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), by comparing the response to a standard curve of known concentrations.

Caption: Workflow for shake-flask LogP determination.

Ionization Constant (pKa)

The pKa is the pH at which a molecule is 50% ionized and 50% neutral. For 1-(4-chlorobenzyl)-1H-pyrazol-3-amine, the primary amine at C3 is the most basic center, and the pyrazole ring itself has acidic and basic properties. The pKa governs the compound's charge state across the physiological pH range, profoundly impacting its interactions and properties. [5] Predicted Ionization Behavior:

-

Basic pKa: The 3-amino group is expected to be basic, with a predicted pKa likely in the range of 4-6. At physiological pH (~7.4), this group would be predominantly in its neutral, uncharged form.

-

Acidic/Basic Pyrazole Ring: The pyrazole ring contains nitrogen atoms that can be protonated or deprotonated, but these pKa values typically fall outside the physiological range.

Potentiometric titration is a highly accurate method for determining pKa values. It involves monitoring the pH of a solution as a titrant (acid or base) is added incrementally. [6] Causality Behind the Method: The principle relies on the Henderson-Hasselbalch equation. The pKa is the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated species are equal. The inflection point of the resulting titration curve corresponds to the equivalence point, and the pKa can be precisely determined from the midpoint of the titration's buffered region.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh the compound and dissolve it in a suitable co-solvent mixture (e.g., methanol/water) to create a solution of known concentration (e.g., 1 mM).

-

Instrument Setup: Calibrate a pH meter with at least two standard buffers (e.g., pH 4.0 and 7.0). Place the sample solution in a jacketed beaker to maintain a constant temperature.

-

Titration (for a base):

-

Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

-

Begin adding a standardized acid titrant (e.g., 0.1 M HCl) in small, precise increments using a burette.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added.

-

The pKa is determined as the pH value at the point where half of the volume of titrant required to reach the equivalence point (inflection point) has been added.

-

Alternatively, a derivative plot (ΔpH/ΔV vs. V) can be used to identify the equivalence point more accurately.

-

Caption: Logical flow of pKa determination via titration.

Spectroscopic and Structural Characterization

While specific spectra for this compound are not published, its structure allows for reliable prediction of its key spectroscopic features. This serves as a guide for confirming the identity and purity of synthesized material.

Predicted ¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating molecular structure. [7]

-

¹H NMR (in CDCl₃ or DMSO-d₆):

-

Aromatic Protons (4H): Two doublets in the ~7.2-7.4 ppm region, characteristic of a 1,4-disubstituted benzene ring.

-

Benzyl CH₂ (2H): A singlet around ~5.2-5.4 ppm.

-

Pyrazole CH (2H): Two doublets in the ~5.8-7.6 ppm region, corresponding to the protons at the C4 and C5 positions of the pyrazole ring.

-

Amine NH₂ (2H): A broad singlet that can appear over a wide range (~4-6 ppm) and is exchangeable with D₂O.

-

-

¹³C NMR (in CDCl₃ or DMSO-d₆):

-

Aromatic Carbons: Signals between ~128-140 ppm, including the carbon bearing the chlorine (ipso-carbon).

-

Pyrazole Carbons: Signals for C3, C4, and C5, with C3 (bearing the amine) being the most downfield of the ring carbons.

-

Benzyl CH₂ Carbon: A signal around ~50-55 ppm.

-

Predicted Infrared (IR) Spectroscopy

-

N-H Stretch: A pair of medium-to-sharp bands in the 3200-3400 cm⁻¹ region, characteristic of a primary amine.

-

C-H Stretch (Aromatic/Alkene): Signals just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Signals just below 3000 cm⁻¹ (for the CH₂ group).

-

C=C and C=N Stretch: Multiple bands in the 1450-1600 cm⁻¹ region.

-

C-Cl Stretch: A strong band in the 1000-1100 cm⁻¹ region.

Predicted Mass Spectrometry (MS)

-

Molecular Ion (M⁺): An ion cluster will be observed corresponding to the molecular weight (207.66). Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in a ~3:1 ratio), a characteristic M+2 peak will be present at ~m/z 209 with approximately one-third the intensity of the M⁺ peak at m/z 207.

-

Key Fragmentation: The most likely fragmentation pathway is the cleavage of the benzylic C-N bond, which would yield a prominent fragment ion for the chlorobenzyl cation at m/z 125/127.

Conclusion

This guide establishes a foundational physicochemical profile for 1-(4-chlorobenzyl)-1H-pyrazol-3-amine. The molecule is characterized by low predicted aqueous solubility, moderate lipophilicity, and the presence of a weakly basic amino group. This profile suggests that while the compound may possess sufficient membrane permeability, its development could be challenged by solubility-limited absorption. The detailed, validated protocols provided herein empower researchers to move beyond prediction and generate robust, in-house experimental data. Such data is indispensable for building structure-activity relationships (SAR) and structure-property relationships (SPR), ultimately guiding the optimization of this promising scaffold into a viable drug candidate.

References

-

National Center for Biotechnology Information. (n.d.). 1-(4-Chlorophenyl)-1H-pyrazol-3-ol. PubChem. Retrieved January 22, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine. Retrieved January 22, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(3-fluorobenzyl)-1H-pyrazol-3-amine. PubChem. Retrieved January 22, 2026, from [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. Retrieved January 22, 2026, from [Link]

-

Zhang, Y., et al. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Frontiers in Chemistry. Retrieved January 22, 2026, from [Link]

-

Pashkov, V., et al. (2023). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. Retrieved January 22, 2026, from [Link]

-

Albaladejo, M., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Retrieved January 22, 2026, from [Link]

-

Yılmaz, E., & Gökçe, H. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Ankara Journal of Pharmacy. Retrieved January 22, 2026, from [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved January 22, 2026, from [Link]

-

Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved January 22, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(4-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one. PubChem. Retrieved January 22, 2026, from [Link]

-

Varvounis, G., et al. (2000). Pyrazol-3-ones, Part 1: Synthesis and Applications. Advances in Heterocyclic Chemistry. Retrieved January 22, 2026, from [Link]

-

Abrahamsson, B. (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved January 22, 2026, from [Link]

-

Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved January 22, 2026, from [Link]

-

Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry. Retrieved January 22, 2026, from [Link]

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (n.d.). Predicted vs. experimental logP values. Retrieved January 22, 2026, from [Link]

-

Pashkov, V., et al. (2023). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. Retrieved January 22, 2026, from [Link]

-

Vasyliev, M. (2022). Compound solubility measurements for early drug discovery. Computational Chemistry. Retrieved January 22, 2026, from [Link]

-

Krivosudský, L., & Remko, M. (2022). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Chemistry. Retrieved January 22, 2026, from [Link]

-

Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved January 22, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 22, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1H-Pyrazole (CAS 288-13-1). Retrieved January 22, 2026, from [Link]

Sources

- 1. 925154-93-4 Cas No. | 1-(4-Chlorobenzyl)-1H-pyrazol-3-amine | Matrix Scientific [matrixscientific.com]

- 2. 1-(3-fluorobenzyl)-1H-pyrazol-3-amine | C10H10FN3 | CID 6483868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Putative Mechanism of Action of 1-(4-chlorobenzyl)-1H-pyrazol-3-amine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the probable mechanism of action for the novel compound, 1-(4-chlorobenzyl)-1H-pyrazol-3-amine. In the absence of direct, extensive studies on this specific molecule, this document synthesizes evidence from structurally related analogs and the broader class of pyrazole-containing compounds to propose a primary mechanism centered on protein kinase inhibition. We will delve into the key structural motifs that underpin this hypothesis, present a framework for its experimental validation, and discuss potential therapeutic applications. This guide is intended to serve as a foundational resource for researchers investigating this and similar compounds, offering both theoretical grounding and practical, actionable experimental protocols.

Introduction to 1-(4-chlorobenzyl)-1H-pyrazol-3-amine and the Pyrazole Scaffold

1-(4-chlorobenzyl)-1H-pyrazol-3-amine is a heterocyclic compound featuring a central pyrazole ring. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, renowned for its versatile biological activities.[1][2][3] This five-membered aromatic ring with two adjacent nitrogen atoms is a core component of numerous FDA-approved drugs, particularly in the realm of targeted therapies.[4] Its success stems from the pyrazole ring's ability to be readily functionalized, allowing for precise tuning of steric and electronic properties to achieve high potency and selectivity for various biological targets.[5]

The specific structure of 1-(4-chlorobenzyl)-1H-pyrazol-3-amine, combining the pyrazole core with a 3-amino group and an N1-substituted 4-chlorobenzyl moiety, strongly suggests a defined mode of interaction with biological macromolecules. This guide will elucidate the most probable mechanism of action based on these structural features and extensive data from analogous compounds.

Proposed Mechanism of Action: Inhibition of Protein Kinases

We postulate that the primary mechanism of action for 1-(4-chlorobenzyl)-1H-pyrazol-3-amine is the competitive inhibition of protein kinases at the ATP-binding site. Protein kinases are a large family of enzymes that catalyze the phosphorylation of substrate proteins, a fundamental process in cellular signal transduction.[6][7] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer and chronic inflammatory conditions, making them high-value therapeutic targets.[5]

The rationale for this hypothesis is grounded in the compound's key structural features:

-

The 3-Aminopyrazole Core: This moiety is a highly effective pharmacophore for kinase inhibition.[8][9][10][11] The amino group at the 3-position and the adjacent ring nitrogen atom can act as hydrogen bond donors and acceptors, respectively. This arrangement allows for the formation of critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a conserved motif that anchors many Type I and Type II kinase inhibitors.[1][12] This interaction mimics the binding of the adenine portion of ATP.

-

The N1-(4-chlorobenzyl) Group: The substitution at the N1 position of the pyrazole ring is crucial for extending into the hydrophobic regions of the kinase active site.[13] The benzyl group can engage in van der Waals and hydrophobic interactions, contributing significantly to the compound's binding affinity. Furthermore, the para-chloro substituent can modulate the electronic properties of the benzyl ring and potentially form specific halogen bonds with the target protein, enhancing both potency and selectivity.

Below is a conceptual diagram illustrating the putative binding mode of 1-(4-chlorobenzyl)-1H-pyrazol-3-amine within a generic kinase ATP-binding site.

Caption: Putative binding of the compound in a kinase active site.

Comparative Analysis: Structure-Activity Relationships of Pyrazole Analogs

The hypothesis that 1-(4-chlorobenzyl)-1H-pyrazol-3-amine acts as a kinase inhibitor is strongly supported by the well-documented activities of its structural analogs. Numerous pyrazole derivatives have been developed as potent and selective inhibitors of a wide range of kinases. The table below summarizes the activities of several representative examples, providing a solid foundation for our proposed mechanism.

| Compound Class/Example | Target Kinase(s) | Reported Activity/Significance |

| 3-Aminopyrazole Derivatives[9] | AXL | Potent and selective inhibition (IC50 in low nM range), demonstrating antitumor efficacy in vivo. |

| Pyrazole-based p38 Inhibitors[14] | p38 MAP Kinase | Designed based on crystal structures; effective in animal models of rheumatic disease. |

| Pyrazole-based AKT Inhibitors (e.g., Afuresertib)[7] | AKT1/2/3 | ATP-competitive inhibitor with nanomolar potency, evaluated in clinical trials for various cancers. |

| Aminopyrazole FGFR Inhibitors[15] | FGFR2/3 | Developed to overcome gatekeeper resistance mutations, showing excellent activity against wild-type and mutant enzymes. |

| 1-Benzyl-1H-pyrazole Derivatives[13] | RIPK1 | Potent inhibition of RIPK1 kinase, demonstrating a protective effect in a mouse model of pancreatitis. |

This comparative data highlights a clear trend: the pyrazole scaffold, particularly when functionalized with an amino group and N-aryl/benzyl substituents, is a highly effective template for targeting the ATP-binding site of diverse protein kinases.[16][17]

A Framework for Experimental Validation

Scientific integrity demands rigorous experimental validation of any proposed mechanism. The following section outlines a logical, multi-step workflow designed to test the hypothesis that 1-(4-chlorobenzyl)-1H-pyrazol-3-amine is a direct kinase inhibitor and to identify its specific cellular targets.

Caption: Experimental workflow for validating the proposed mechanism.

Step 1: In Vitro Kinase Activity Assay

The initial step is to determine if the compound directly inhibits kinase enzymatic activity in a cell-free system. This can be accomplished using various assay formats, such as radiometric or fluorescence-based methods that measure the transfer of phosphate from ATP to a substrate.[18][19][20]

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

-

Reagent Preparation:

-

Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Prepare a stock solution of 1-(4-chlorobenzyl)-1H-pyrazol-3-amine in 100% DMSO. Create a serial dilution of the compound in the kinase reaction buffer.

-

Prepare solutions of the target kinase, a suitable biotinylated substrate peptide, and ATP at appropriate concentrations.

-

-

Kinase Reaction:

-

In a 384-well low-volume plate, add the compound dilutions.

-

Add the kinase and biotinylated substrate peptide mixture to each well.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

Detection:

-

Stop the reaction by adding a detection mixture containing HTRF detection reagents: Europium cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665.

-

Incubate for 60 minutes at room temperature to allow for antibody binding.

-

-

Data Acquisition:

Step 2: Cellular Thermal Shift Assay (CETSA)

A positive result in an in vitro assay must be followed by confirmation of target engagement within a cellular environment. CETSA is a powerful biophysical technique that measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[23][24]

Protocol: Western Blot-Based CETSA

-

Cell Treatment:

-

Culture cells to ~80% confluency.

-

Treat cells with either the vehicle (e.g., 0.1% DMSO) or a saturating concentration of 1-(4-chlorobenzyl)-1H-pyrazol-3-amine for 1-2 hours.

-

-

Thermal Challenge:

-

Harvest and resuspend the cells in a buffered saline solution containing protease and phosphatase inhibitors.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

-

-

Lysis and Protein Isolation:

-

Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).

-

Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

-

Analysis:

-

Transfer the supernatant to new tubes and determine protein concentration.

-

Analyze the samples by SDS-PAGE and Western blotting using an antibody specific to the putative target kinase.[25][26][27]

-

Quantify the band intensities and plot them against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the compound-treated samples confirms target engagement.

-

Step 3: Analysis of Downstream Signaling

The final validation step is to demonstrate that target engagement leads to a functional consequence, i.e., the inhibition of the kinase's signaling pathway. This is typically assessed by measuring the phosphorylation status of a known downstream substrate of the target kinase.[28]

Protocol: Western Blotting for Phospho-Proteins

-

Cell Stimulation and Lysis:

-

Culture cells and serum-starve them if necessary to reduce basal signaling.

-

Pre-treat the cells with increasing concentrations of 1-(4-chlorobenzyl)-1H-pyrazol-3-amine for 1-2 hours.

-

Stimulate the cells with an appropriate growth factor or cytokine to activate the target kinase pathway.

-

Immediately lyse the cells in a lysis buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.[29][30]

-

-

Protein Quantification and Electrophoresis:

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

-

Immunoblotting:

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST to reduce non-specific antibody binding.

-

Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of the downstream substrate.

-

In parallel, probe a separate blot with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate to serve as a loading control.[31]

-

-

Detection and Analysis:

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

A dose-dependent decrease in the phospho-substrate signal relative to the total substrate signal indicates effective inhibition of the kinase pathway in a cellular context.[32]

-

Potential Therapeutic Applications

Given the prevalence of pyrazole-based compounds as kinase inhibitors, 1-(4-chlorobenzyl)-1H-pyrazol-3-amine holds potential in therapeutic areas where kinase signaling is a key driver of pathology. Based on the targets of its structural analogs, potential applications include:

-

Oncology: Many kinases that are potently inhibited by pyrazole derivatives (e.g., AXL, FGFR, AKT) are validated cancer drug targets.[7][9][15] This compound could serve as a lead for developing novel treatments for various solid tumors and hematological malignancies.

-

Inflammatory and Autoimmune Diseases: Kinases such as p38 and RIPK1 are central mediators of inflammatory responses.[13][14] Inhibitors of these pathways have therapeutic potential in conditions like rheumatoid arthritis, inflammatory bowel disease, and pancreatitis.

Conclusion

While direct experimental data on 1-(4-chlorobenzyl)-1H-pyrazol-3-amine is currently limited, a robust body of evidence from structurally related compounds strongly supports the hypothesis that its primary mechanism of action is the inhibition of protein kinases. The presence of the 3-aminopyrazole core and the N1-chlorobenzyl group provides a compelling structural basis for effective and specific interactions within the ATP-binding pocket of these enzymes. This guide has outlined this putative mechanism and provided a detailed, actionable framework for its experimental validation. The successful verification of this hypothesis would establish 1-(4-chlorobenzyl)-1H-pyrazol-3-amine as a valuable lead compound for the development of novel therapeutics in oncology and inflammatory diseases.

References

-

Martens, S. (2023). In vitro kinase assay. protocols.io. [Link]

-

Witulski, B., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences. [Link]

-

Abdel-Ghani, T. M., et al. (2022). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules. [Link]

-

Chen, Y., et al. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

-

Harrow, K. T., et al. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. Journal of Medicinal Chemistry. [Link]

-

Moon, S., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol. [Link]

-

Zhang, Y., et al. (2022). Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors. Journal of Medicinal Chemistry. [Link]

-

Dawidowski, M., et al. (2020). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry. [Link]

-

Pietsch, M., et al. (2018). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemMedChem. [Link]

-

Liu, Y., et al. (2017). 3-aminopyrazolopyrazine derivatives as spleen tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Harrison, C., et al. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters. [Link]

-

BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

-

Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]

-

Reaction Biology Corporation. (n.d.). 2.3. In vitro kinase assay. Bio-protocol. [Link]

-

Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

-

Gozalbes, R., et al. (2008). Development and Experimental Validation of a Docking Strategy for the Generation of Kinase-Targeted Libraries. Journal of Medicinal Chemistry. [Link]

-

Wang, Y., et al. (2024). Multiscale Computational and Pharmacophore-Based Screening of ALK Inhibitors with Experimental Validation. International Journal of Molecular Sciences. [Link]

-

Witulski, B., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences. [Link]

-

Henderson, M. J., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Cell Chemical Biology. [Link]

-

Pop, R. F., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences. [Link]

-

Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

-

El-Damasy, A. K., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. [Link]

-

Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]

-

ResearchGate. (n.d.). Structures of pyrazole-based ITK inhibitors and their Ki values. ResearchGate. [Link]

-

ResearchGate. (n.d.). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... ResearchGate. [Link]

-

Gozalbes, R., et al. (2008). Development and experimental validation of a docking strategy for the generation of kinase-targeted libraries. Journal of Medicinal Chemistry. [Link]

-

Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

-

Zhang, H., et al. (2014). Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. Molecular & Cellular Proteomics. [Link]

-

Eto, M. (2014). Kinase Activity-Tagged Western Blotting Assay. BioTechniques. [Link]

-

Li, J., et al. (2016). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chemical Biology & Drug Design. [Link]

-

Khan, I., et al. (2016). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

ResearchGate. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. [Link]

-

ResearchGate. (2018). Are there any wide-spectrum kinase inhibitors?. ResearchGate. [Link]

-

Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. [Link]

-

Basri, D. F., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. [Link]

-

ResearchGate. (n.d.). Review: Biologically active pyrazole derivatives. ResearchGate. [Link]

-

PubChem. (n.d.). 1-(4-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one. PubChem. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 3-aminopyrazolopyrazine derivatives as spleen tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Page loading... [wap.guidechem.com]

- 12. mdpi.com [mdpi.com]

- 13. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. scispace.com [scispace.com]

- 18. In vitro kinase assay [protocols.io]

- 19. bellbrooklabs.com [bellbrooklabs.com]

- 20. reactionbiology.com [reactionbiology.com]

- 21. In vitro kinase assay [bio-protocol.org]

- 22. bio-protocol.org [bio-protocol.org]

- 23. bio-protocol.org [bio-protocol.org]

- 24. news-medical.net [news-medical.net]

- 25. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 27. annualreviews.org [annualreviews.org]

- 28. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 29. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 30. researchgate.net [researchgate.net]

- 31. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 32. tandfonline.com [tandfonline.com]

A Guide to the Synthesis of Novel Pyrazole Derivatives from 1-(4-chlorobenzyl)-1H-pyrazol-3-amine

This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of synthetic pathways for creating novel pyrazole derivatives, starting from the versatile intermediate, 1-(4-chlorobenzyl)-1H-pyrazol-3-amine. The document emphasizes the chemical logic behind synthetic choices, offers detailed experimental protocols, and is grounded in authoritative scientific literature.

Introduction: The Enduring Significance of the Pyrazole Scaffold

Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, represent a cornerstone of medicinal chemistry.[1][2] Their remarkable structural versatility and ability to engage in various biological interactions have led to their incorporation into a wide array of therapeutic agents.[1][2][3] Marketed drugs such as the anti-inflammatory celecoxib, the anti-obesity drug rimonabant, and the analgesic difenamizole all feature the pyrazole core, underscoring its pharmacological importance.[1] The continued exploration of pyrazole derivatives is driven by the quest for novel therapeutics with improved efficacy and specificity across diverse disease areas, including oncology, infectious diseases, and neurology.[4][5]

The starting material for this guide, 1-(4-chlorobenzyl)-1H-pyrazol-3-amine, is a strategic choice for generating novel molecular entities. The 4-chlorobenzyl group at the N1 position provides a lipophilic handle that can influence pharmacokinetic properties and potentially engage in specific binding interactions within biological targets. The true synthetic power, however, lies in the nucleophilic 3-amino group, which serves as a versatile anchor for a multitude of chemical transformations, enabling the construction of diverse and complex molecular architectures. This guide will detail several high-impact synthetic strategies to leverage this reactivity.

Core Synthetic Strategies

The chemical reactivity of 1-(4-chlorobenzyl)-1H-pyrazol-3-amine is primarily dictated by the exocyclic amino group at the C3 position and the adjacent endocyclic nitrogen atom (N2). These sites offer opportunities for both nucleophilic attack and participation in cyclization reactions.

Caption: Key reactivity pathways for 1-(4-chlorobenzyl)-1H-pyrazol-3-amine.

Strategy 1: Synthesis of Fused Pyrazolo[1,5-a]pyrimidines via Cyclocondensation

One of the most robust and widely utilized strategies for elaborating 3-aminopyrazoles is their cyclocondensation with 1,3-dielectrophilic species to form pyrazolo[1,5-a]pyrimidines.[6] This fused heterocyclic system is of significant interest due to its prevalence in compounds targeting protein kinases, making it highly relevant for oncology research.[7]

Causality of Experimental Choice: The reaction between a 3-aminopyrazole and a β-dicarbonyl compound (like acetylacetone or ethyl acetoacetate) is a classic and efficient method for constructing the pyrazolo[1,5-a]pyrimidine core.[7][8] The reaction proceeds via a regioselective condensation. The more nucleophilic exocyclic amino group initiates the reaction by attacking one of the carbonyl carbons, forming an enamine intermediate. Subsequent intramolecular cyclization occurs when the pyrazole N2 atom attacks the second carbonyl group, followed by dehydration to yield the aromatic fused ring system. The regioselectivity is governed by the inherent nucleophilicity of the two nitrogen atoms in the aminopyrazole.[9]

Experimental Protocol: Synthesis of 2,7-dimethyl-5-((4-chlorobenzyl)amino)pyrazolo[1,5-a]pyrimidine

-

To the Starting Material: To a solution of 1-(4-chlorobenzyl)-1H-pyrazol-3-amine (1.0 mmol) in glacial acetic acid (10 mL), add acetylacetone (1.1 mmol).

-

Reaction Condition: Heat the mixture to reflux (approximately 118°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

-

Isolation: Neutralize the solution with a saturated sodium bicarbonate solution. The resulting precipitate is collected by vacuum filtration.

-

Purification: Wash the crude solid with water and then a small amount of cold ethanol. Recrystallize the product from ethanol to obtain the pure pyrazolo[1,5-a]pyrimidine derivative.

Caption: Workflow for the synthesis of Pyrazolo[1,5-a]pyrimidines.

Strategy 2: Synthesis of Fused Pyrazolo[3,4-d]pyrimidines

The pyrazolo[3,4-d]pyrimidine scaffold is another privileged structure in medicinal chemistry, often considered a purine isostere.[10][11] Derivatives have shown potent activity as kinase inhibitors and anticancer agents.[10][12] The synthesis often involves the reaction of a 5-aminopyrazole-4-carboxylate with reagents like formamide or orthoformates.[12][13] While our starting material lacks the 4-carboxylate group, a common alternative approach involves building the pyrimidine ring through different cyclization strategies.

A highly effective method involves a three-component reaction under microwave irradiation, using an aminopyrazole, an orthoformate, and a primary amine.[13] This approach offers high efficiency and pot-economy.

Causality of Experimental Choice: The reaction of 1-(4-chlorobenzyl)-1H-pyrazol-3-amine with an aldehyde (e.g., benzaldehyde) and an active methylene compound (e.g., malononitrile) provides a convergent route to highly substituted pyrazolo[3,4-b]pyridine derivatives, which are isomers of pyrazolo[3,4-d]pyrimidines but share significant biological relevance. The reaction proceeds via an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the 3-aminopyrazole, and subsequent intramolecular cyclization and tautomerization.

Experimental Protocol: Synthesis of a Pyrazolo[3,4-b]pyridine derivative

-

To the Starting Material: In a flask, combine 1-(4-chlorobenzyl)-1H-pyrazol-3-amine (1.0 mmol), an aromatic aldehyde (e.g., benzaldehyde, 1.0 mmol), and malononitrile (1.0 mmol) in ethanol (15 mL).

-

Catalyst: Add a catalytic amount of a basic catalyst, such as piperidine (3-4 drops).

-

Reaction Condition: Heat the mixture to reflux for 3-5 hours. Monitor the reaction by TLC.

-

Isolation: Upon completion, cool the reaction mixture. The product will often precipitate from the solution. Collect the solid by vacuum filtration.

-

Purification: Wash the solid with cold ethanol and dry. If necessary, purify further by recrystallization from a suitable solvent like ethanol or ethyl acetate.

Strategy 3: Formation of Schiff Bases and Subsequent Reduction

The formation of Schiff bases (imines) by reacting the primary amino group with aldehydes is a fundamental transformation that introduces significant structural diversity.[14][15][16] These imines are not just final products; they are valuable intermediates that can be reduced to form stable secondary amines, providing flexibility in linker design for structure-activity relationship (SAR) studies.

Causality of Experimental Choice: The condensation reaction is typically straightforward, acid-catalyzed, and high-yielding.[15] The resulting C=N double bond can be selectively reduced using mild reducing agents like sodium borohydride (NaBH₄), which is compatible with many functional groups, including the chlorobenzyl moiety and the pyrazole ring. This two-step sequence allows for the introduction of a wide variety of substituents derived from commercially available aldehydes.

Experimental Protocol: Synthesis of a Schiff Base and its Reduction

Part A: Schiff Base Formation

-

To the Starting Material: Dissolve 1-(4-chlorobenzyl)-1H-pyrazol-3-amine (1.0 mmol) and a selected aromatic aldehyde (1.0 mmol) in absolute ethanol (20 mL).

-

Catalyst: Add 2-3 drops of glacial acetic acid to catalyze the reaction.

-

Reaction Condition: Reflux the mixture for 2-4 hours.

-

Isolation: Cool the reaction mixture in an ice bath. The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried.

Part B: Reduction to Secondary Amine

-

To the Schiff Base: Suspend the synthesized Schiff base (1.0 mmol) in methanol (15 mL).

-

Reduction: Cool the suspension in an ice bath and add sodium borohydride (NaBH₄) (1.5 mmol) portion-wise over 15 minutes.

-

Reaction Condition: After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.

-

Work-up: Add water to quench the excess NaBH₄. Extract the product with ethyl acetate.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

| Strategy | Key Reagents | Product Class | Potential Biological Relevance |

| Cyclocondensation | β-Diketones (e.g., Acetylacetone) | Pyrazolo[1,5-a]pyrimidines | Kinase Inhibitors, Anticancer[7] |

| Multicomponent | Aldehyde, Malononitrile | Pyrazolo[3,4-b]pyridines | Anticancer, Antimicrobial[17] |

| Schiff Base Formation | Aromatic Aldehydes, NaBH₄ | N-Arylmethyl-pyrazol-3-amines | Versatile intermediates, various[15] |

Conclusion and Future Directions

The synthetic routes outlined in this guide demonstrate the utility of 1-(4-chlorobenzyl)-1H-pyrazol-3-amine as a versatile starting material for generating novel pyrazole derivatives. The strategies of cyclocondensation to form fused systems like pyrazolo[1,5-a]pyrimidines and the formation of Schiff bases offer reliable and efficient pathways to compounds of high medicinal chemistry interest. By leveraging the nucleophilicity of the 3-amino group, researchers can access a wide chemical space. Future work should focus on exploring a broader range of dielectrophiles and aldehydes to expand the library of derivatives and submitting these novel compounds for a wide range of biological screenings to uncover new therapeutic leads.

References

-

Reactions of 3-aminopyrazole derivatives with cyanothioacetamide and its derivatives: Synthesis and reactions of several new pyrazole and pyrazole[3,2-b]pyrimidine derivatives. Arch Pharm Res. 1997 Aug;20(4):330-7. Available from: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. 2017 Jan 14;22(1):137. Available from: [Link]

-

Current status of pyrazole and its biological activities. J Pharm Bioallied Sci. 2015 Jul;7(Suppl 1):S11-5. Available from: [Link]

-

Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry. 2017;33(5):2209-2233. Available from: [Link]

-

Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. 2010 Jun 25;15(7):4539-58. Available from: [Link]

-

An Approach for the Synthesis of Pyrazolo[1,5-a]pyrimidines via Cu(II)-Catalyzed [3+3] Annulation of Saturated Ketones with Aminopyrazoles. J Org Chem. 2021 Sep 17;86(18):12579-12588. Available from: [Link]

-

PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. 2026 Jan. Available from: [Link]

-

Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Adv. 2021;11(49):30968-30978. Available from: [Link]

-

Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Journal of Medical and Pharmaceutical Sciences. 2024 Jun 26;4(2):1-10. Available from: [Link]

-

Reactions of3-Aminopyazole Derivatives with Cyanothioacetamide and Its Derivatives:Synthesis and Reactions of Several New Pyrazole and Pyrazole[3,2-b]Pyrimidine Derivatives. Korea Science. 1997. Available from: [Link]

-

Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Med Chem. 2024 Jan 18;15(2):339-366. Available from: [Link]

-

Studies on aminoazoles: Synthesis of Pyrazolo[1,5‐a]‐pyrimidines and their aza derivatives. J Prakt Chem. 1989;331(3):466-474. Available from: [Link]

-

RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. HAL Open Science. 2016. Available from: [Link]

- Process for preparing diazonium salts of 3-amino-pyrazole. Google Patents. CA1127634A.

- Process for preparing diazonium salts of 3-amino-pyrazole. Google Patents. US4268436A.

-

Multicomponent Synthesis of 5‐Cyano‐pyrazolo[1,5‐a]pyrimidines Enabled by Aerobic Manganese Catalysis. ResearchGate. 2020. Available from: [Link]

-

Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. Bioorg Chem. 2021 Dec;117:105423. Available from: [Link]

-

Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules. 2022 Oct 24;27(21):7205. Available from: [Link]

-

Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Pharmaceuticals (Basel). 2022 Dec 27;16(1):43. Available from: [Link]

-

Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. J Enzyme Inhib Med Chem. 2022 Dec;37(1):2524-2541. Available from: [Link]

-

Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Org Process Res Dev. 2023;27(7):1307-1314. Available from: [Link]

-

Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles, the Role of Pyrazole on Bioactivity. Molecules. 2017 Jul 14;22(7):1167. Available from: [Link]

-

Theoretical and X-ray studies on the cyclization of 1-phenyl-5-(3-aryltriaz-1-en-1-yl)- 1H-pyrazole-4-carbonitriles and 2-amino-. Kuwait Journal of Science. 2021;48(3). Available from: [Link]

-

Synthesis Characterization and Biological Evaluation of Some Novel Schiffs Base and Amine Derivatives of Pyrazole. Journal of Chemical and Pharmaceutical Research. 2014;6(7):1924-1933. Available from: [Link]

-

New enamines and Schiff bases. ChemRxiv. 2018. Available from: [Link]

-

Cyclization reaction with 3‐amino pyrazole derivatives for efficient... ResearchGate. 2019. Available from: [Link]

-

Novel Pyrazole Derivatives From 3-Aminopyridine Diazonium Salt. ResearchGate. 2017. Available from: [Link]

-

Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry. 2017;33(5):2209-2233. Available from: [Link]

- Production of 3-aminopyrazoles. Google Patents. US3920693A.

-

Synthesis, SAR Study and Evaluation of Mannich and Schiff Bases of Pyrazol-5(4H)-one Moiety Containing 3-(Hydrazinyl)-2-phenylquinazolin-4(3H). Indian J Pharm Sci. 2015 May-Jun;77(3):342-8. Available from: [Link]

-

Efficient synthesis of 2,3-dihydro-1H-pyrazoles via a highly selective Pd(0)-catalyzed coupling-cyclization reaction of terminal 2-substituted 2,3-allenyl hydrazines with aryl iodides. Chem Commun (Camb). 2011 Oct 28;47(40):11291-3. Available from: [Link]

-

Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. Eur J Med Chem. 2003 Nov-Dec;38(11-12):959-74. Available from: [Link]

-

Synthesis of a New Class of Pyrazolyl-1,2,4-Triazole Amine Derivatives. AIP Conference Proceedings. 2014;1591:662. Available from: [Link]

-

Synthesis of Pyrazole fused Schiff base derivatives. ResearchGate. 2022. Available from: [Link]

-

A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJNRD. 2024 Jul. Available from: [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. Academic Strive | Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review [academicstrive.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. ijpsonline.com [ijpsonline.com]

- 15. jocpr.com [jocpr.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activity Screening of 1-(4-chlorobenzyl)-1H-pyrazol-3-amine

Introduction: The Rationale for Screening 1-(4-chlorobenzyl)-1H-pyrazol-3-amine

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2][3][4][5][6][7] Derivatives of pyrazole have been extensively investigated and developed as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3][5][8][9][10][11] The versatility of the pyrazole ring, both in its synthesis and its ability to interact with various biological targets, makes it a focal point in the quest for novel therapeutics.[5][8][9]

This guide focuses on a specific, yet promising, derivative: 1-(4-chlorobenzyl)-1H-pyrazol-3-amine . The rationale for a comprehensive biological activity screening of this compound is threefold:

-

Structural Analogy: The presence of the pyrazole core suggests a high probability of inherent biological activity. The N-substitution with a 4-chlorobenzyl group introduces lipophilicity and potential for specific interactions within binding pockets of target proteins, a common strategy in drug design.

-

Unexplored Potential: While the broader class of pyrazoles is well-studied, this specific substitution pattern may offer a unique pharmacological profile with improved potency, selectivity, or a novel mechanism of action.

-

Therapeutic Gaps: There remains a significant need for new chemical entities to combat drug-resistant cancers, emerging infectious diseases, and chronic inflammatory conditions. Screening novel pyrazole derivatives like 1-(4-chlorobenzyl)-1H-pyrazol-3-amine is a rational approach to identifying new therapeutic leads.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining a strategic and methodologically sound approach to the initial biological evaluation of 1-(4-chlorobenzyl)-1H-pyrazol-3-amine. We will delve into the causality behind experimental choices, provide detailed protocols for a tiered screening cascade, and emphasize the importance of data integrity and interpretation.

Part 1: Foundational In Silico Assessment

Before embarking on resource-intensive wet-lab experiments, an initial in silico assessment is crucial for predicting the compound's drug-like properties. This step helps to identify potential liabilities early in the discovery process.[12][13][14][15]

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

Computational tools can provide valuable insights into the pharmacokinetic and pharmacodynamic properties of a molecule.[13] These predictions help to assess the "developability" of a compound.[14][16]

Methodology:

Utilize established computational models and software to predict key ADMET parameters for 1-(4-chlorobenzyl)-1H-pyrazol-3-amine.

Key Parameters to Evaluate:

-

Lipinski's Rule of Five: Assess compliance with these guidelines to predict oral bioavailability.

-

Aqueous Solubility: Predicts the solubility of the compound, which is critical for absorption.

-

Blood-Brain Barrier (BBB) Penetration: Indicates the potential for central nervous system activity or toxicity.

-

CYP450 Inhibition: Predicts potential drug-drug interactions.

-

hERG Inhibition: Flags potential for cardiotoxicity.[14]

-

Predicted Toxicity: Identifies potential for hepatotoxicity, carcinogenicity, etc.

Causality of Experimental Choice:

This initial computational screen is a cost-effective method to prioritize compounds and flag potential issues that might lead to failure in later stages of drug development.[12][13] By identifying potential liabilities at the outset, resources can be more effectively allocated to compounds with a higher probability of success.

Part 2: Tier 1 - Primary In Vitro Screening Cascade

The primary screening cascade is designed to broadly assess the biological activity of 1-(4-chlorobenzyl)-1H-pyrazol-3-amine in three key therapeutic areas where pyrazole derivatives have shown promise: oncology, microbiology, and inflammation.

Caption: Tier 1 screening workflow for the test compound.

Anticancer Activity: Cytotoxicity Screening

The MTT assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17][18][19][20] It is an excellent first-pass screen to determine if the compound has a general cytotoxic effect on cancer cells.[18][19]

Principle:

Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to insoluble purple formazan crystals.[17][18] The amount of formazan produced is directly proportional to the number of viable cells.[17]

Experimental Protocol: MTT Assay

-

Cell Seeding:

-

Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) into 96-well plates at a density of 5,000-10,000 cells/well.

-

Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[17]

-

-

Compound Treatment:

-

Prepare a stock solution of 1-(4-chlorobenzyl)-1H-pyrazol-3-amine in DMSO.

-

Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Replace the medium in the cell plates with the medium containing the test compound. Include vehicle controls (DMSO) and untreated controls.

-

-

Incubation:

-

Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

-

MTT Addition and Incubation:

-

Solubilization:

-

Carefully remove the MTT-containing medium.

-

Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

-

Data Analysis:

Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Antimicrobial Activity: Agar Well Diffusion Method

The agar well diffusion method is a widely used and straightforward technique for preliminary screening of antimicrobial activity.[21][22][23][24][25] It provides a qualitative to semi-quantitative assessment of a compound's ability to inhibit the growth of various microorganisms.[21][22]

Principle:

The test compound diffuses from a well through a solidified agar medium that has been inoculated with a standardized microbial culture. If the compound is active, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well.[24]

Experimental Protocol: Agar Well Diffusion

-

Media Preparation and Inoculation:

-

Prepare Mueller-Hinton agar plates for bacteria and Sabouraud Dextrose agar plates for fungi.

-

Prepare a standardized inoculum (e.g., 0.5 McFarland standard) of the test microorganisms.

-

Evenly swab the surface of the agar plates with the microbial inoculum.[21]

-

-

Well Creation:

-

Aseptically create wells (6-8 mm in diameter) in the agar plates using a sterile cork borer.[21]

-

-

Compound Application:

-

Prepare a known concentration of 1-(4-chlorobenzyl)-1H-pyrazol-3-amine in a suitable solvent (e.g., DMSO).

-

Add a fixed volume (e.g., 100 µL) of the compound solution into the wells.[21]

-

Include a positive control (a standard antibiotic like Chloramphenicol) and a negative control (solvent alone).[3]

-

-

Incubation:

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.[21]

-

-

Data Acquisition:

-

Measure the diameter of the zone of inhibition (in mm) around each well.

-

Data Presentation:

| Microorganism | Compound Concentration | Zone of Inhibition (mm) | Positive Control (Antibiotic) | Negative Control (Solvent) |

| Staphylococcus aureus (Gram-positive) | 1 mg/mL | Record data | Record data | 0 |

| Escherichia coli (Gram-negative) | 1 mg/mL | Record data | Record data | 0 |

| Candida albicans (Fungus) | 1 mg/mL | Record data | Record data | 0 |

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

Excessive production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.[26] The Griess assay provides a simple and sensitive method to measure nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.[26][27][28] This assay is commonly performed using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[29][30][31]

Principle:

In this assay, macrophages are stimulated with LPS to induce iNOS and produce NO. The inhibitory effect of the test compound on NO production is measured by quantifying the amount of nitrite in the culture medium using the Griess reagent.[26]

Experimental Protocol: NO Inhibition Assay

-

Cell Culture and Seeding:

-

Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

-

Seed the cells into a 96-well plate at a density of 1.5 x 10⁵ cells/mL and allow them to adhere overnight.[26]

-

-

Compound Treatment and Stimulation:

-

Griess Reaction:

-

Data Acquisition:

-

Measure the absorbance at 540-550 nm.[27]

-

Generate a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.

-

Self-Validation:

A concurrent cytotoxicity assay (e.g., MTT) must be performed to ensure that the observed decrease in NO production is not due to the compound being toxic to the cells.[30][32]

Part 3: Tier 2 - Secondary and Mechanistic Assays

If promising activity is observed in the primary screens, Tier 2 assays are employed to confirm the activity and begin to elucidate the mechanism of action.

Caption: Tier 2 workflow for a confirmed active compound.

Anti-inflammatory Mechanism: COX Inhibition Assay

Many anti-inflammatory drugs function by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins.[33][34] There are two main isoforms, COX-1 (constitutively expressed) and COX-2 (inducible during inflammation).[33][35] Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to reduce gastrointestinal side effects.[33]

Principle:

Commercially available kits can be used to screen for inhibitors of human COX-1 and COX-2.[36] These assays typically measure the peroxidase activity of COX, which generates a colorimetric or fluorometric signal.[34][35]

Experimental Protocol: COX Inhibitor Screening

-

Assay Preparation:

-

Inhibitor and Control Setup:

-

Add the test compound (1-(4-chlorobenzyl)-1H-pyrazol-3-amine) at various concentrations to the appropriate wells.

-

Include a positive control (a known COX inhibitor like celecoxib for COX-2 or SC-560 for COX-1) and a no-inhibitor control.

-

-

Enzyme Reaction:

-

Initiate the reaction by adding arachidonic acid, the substrate for COX.[35]

-

Incubate for the time specified in the kit protocol.

-

-

Signal Detection:

-

Measure the absorbance or fluorescence using a plate reader at the specified wavelength.

-

Data Analysis:

Calculate the percentage of COX-1 and COX-2 inhibition for each concentration of the test compound. Determine the IC₅₀ values for both enzymes to assess the compound's potency and selectivity.

Data Presentation:

| Compound Concentration | % COX-1 Inhibition | % COX-2 Inhibition |

| 0.1 µM | Record data | Record data |

| 1 µM | Record data | Record data |

| 10 µM | Record data | Record data |

| 100 µM | Record data | Record data |

| IC₅₀ | Calculate | Calculate |

Conclusion and Future Directions

This guide outlines a systematic, multi-tiered approach to the initial biological activity screening of 1-(4-chlorobenzyl)-1H-pyrazol-3-amine. By progressing from broad primary screens to more focused mechanistic studies, researchers can efficiently identify and characterize the therapeutic potential of this novel compound. Positive results from this screening cascade would warrant further investigation, including:

-

Pharmacophore modeling and 3D-QSAR studies to understand the structure-activity relationships and guide the design of more potent analogs.[37][38][39][40]

-

In vivo studies in relevant animal models to confirm efficacy and assess the pharmacokinetic profile.

-

Advanced toxicology studies to ensure a favorable safety profile.

The pyrazole scaffold continues to be a rich source of pharmacologically active compounds.[5][6] A thorough and logical screening process, as detailed in this guide, is essential for unlocking the potential of new derivatives like 1-(4-chlorobenzyl)-1H-pyrazol-3-amine and advancing the development of next-generation therapeutics.

References

- Pharmacophore mapping studies on pyrazoles as anti-proliferative agents. (n.d.). Google Scholar.

- Agar well diffusion: A prominent method for In vitro screening of antimicrobials. (2021). Google Scholar.

- Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. (n.d.). Google Scholar.

- Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.). Google Scholar.

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved January 22, 2026, from [Link]

-

In silico ADMET prediction: recent advances, current challenges and future trends. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

-

Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. (2014). Taylor & Francis Online. Retrieved January 22, 2026, from [Link]

- Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. (n.d.). Google Scholar.

-

In Silico ADMET Prediction Service. (n.d.). CD ComputaBio. Retrieved January 22, 2026, from [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 22, 2026, from [Link]

-

Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (n.d.). RSC Publishing. Retrieved January 22, 2026, from [Link]

-

Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. (2020). Bentham Science. Retrieved January 22, 2026, from [Link]

-

Antimicrobial activity by Agar well diffusion. (2021). Chemistry Notes. Retrieved January 22, 2026, from [Link]

-

Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.). NIH. Retrieved January 22, 2026, from [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 22, 2026, from [Link]

-

Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021). Meddocs Publishers. Retrieved January 22, 2026, from [Link]

-

Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. (2023). ACS Publications. Retrieved January 22, 2026, from [Link]

-

COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved January 22, 2026, from [Link]

-

Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. Retrieved January 22, 2026, from [Link]

-

Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives. (n.d.). Taylor & Francis. Retrieved January 22, 2026, from [Link]

-

COX-2 Inhibitor Screening Kit (Fluorometric). (n.d.). Assay Genie. Retrieved January 22, 2026, from [Link]

-

agar-well diffusion method: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 22, 2026, from [Link]

-

Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2025). PMC - NIH. Retrieved January 22, 2026, from [Link]

-

In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Cell Viability Assays. (2013). NCBI Bookshelf - NIH. Retrieved January 22, 2026, from [Link]

-

Discovery of newer pyrazole derivatives with potential anti-tubercular activity via 3D-QSAR based pharmacophore modelling, virtual screening, molecular docking and molecular dynamics simulation studies. (2022). PubMed. Retrieved January 22, 2026, from [Link]

-

In Silico methods for ADMET prediction of new molecules. (n.d.). Slideshare. Retrieved January 22, 2026, from [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). NIH. Retrieved January 22, 2026, from [Link]

-

Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023). LinkedIn. Retrieved January 22, 2026, from [Link]

-

Pharmacophore Modeling and 3D QSAR Analysis of Pyrazole-3-Carbohydrazone Derivatives as Dipeptidyl Peptidase IV Inhibitors for Type II Anti-Diabetic Therapy. (n.d.). ClinicSearch. Retrieved January 22, 2026, from [Link]

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (n.d.). Frontiers. Retrieved January 22, 2026, from [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. Retrieved January 22, 2026, from [Link]

-

Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2023). PMC - PubMed Central. Retrieved January 22, 2026, from [Link]

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Google Scholar.

-

Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. (n.d.). PMC - NIH. Retrieved January 22, 2026, from [Link]

-

Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. (2025). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Pharmacophore Modeling and 3D QSAR Analysis of Pyrazole- 3-Carbohydrazone Derivatives as Dipeptidyl Peptidase IV Inhibitors for. (n.d.). Scitech Journals. Retrieved January 22, 2026, from [Link]

-

Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. (n.d.). PMC. Retrieved January 22, 2026, from [Link]

-

Nitric oxide production and inducible nitric oxide synthase expression induced by Prevotella nigrescens lipopolysaccharide. (n.d.). Pathogens and Disease | Oxford Academic. Retrieved January 22, 2026, from [Link]

-